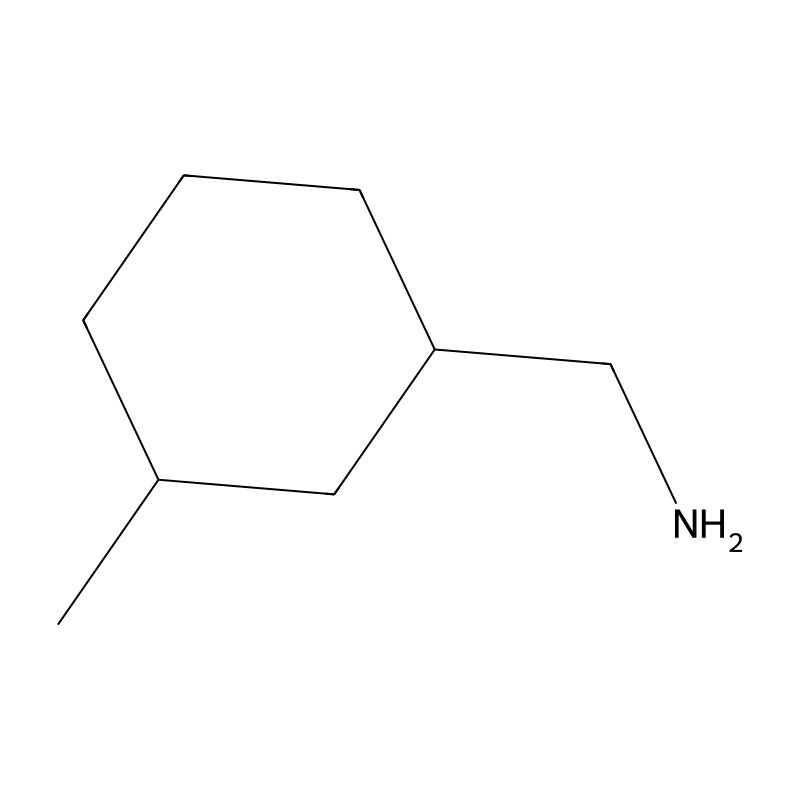

(3-Methylcyclohexyl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(3-Methylcyclohexyl)methanamine, also known by its CAS number 34147-55-2, is an organic compound characterized by the presence of a cyclohexane ring with a methyl group and a methanamine functional group. Its molecular formula is , and it has a molecular weight of approximately 129.23 g/mol. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, contributing to the development of various drugs and medications .

- Oxidation: This reaction can convert (3-methylcyclohexyl)methanamine into corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to form different amines or alcohols, often employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The amine group can participate in substitution reactions where it can be replaced by other functional groups under appropriate conditions.

The synthesis of (3-methylcyclohexyl)methanamine typically involves the following methods:

- Reductive Amination: This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent. This process can be performed in one pot, making it a sustainable method for producing amines.

- Direct Amination: The direct reaction of 3-methylcyclohexanol with ammonia under elevated temperatures can yield (3-methylcyclohexyl)methanamine .

Reaction Conditions- Temperature: Generally conducted at moderate temperatures ranging from 50°C to 70°C.

- Solvent: Common solvents used include methanol or ethanol.

- Catalysts: Acidic catalysts such as hydrochloric acid are often employed to facilitate the reaction.

(3-Methylcyclohexyl)methanamine serves primarily as an intermediate in pharmaceutical synthesis. Its unique structure allows it to be utilized in the development of various drug compounds, particularly those targeting neurological and psychiatric conditions. Additionally, it may find applications in agrochemicals and other specialty chemicals due to its reactive amine functionality .

Similar Compounds

Several compounds share structural similarities with (3-methylcyclohexyl)methanamine, including:

- 1-(1-methoxy-3-methylcyclohexyl)methanamine hydrochloride: This compound features a methoxy group that imparts different chemical properties compared to (3-methylcyclohexyl)methanamine.

- 1-(3-methylcyclopentyl)methanamine: Similar in structure but differs by having a cyclopentane ring instead of cyclohexane.

- 1-(1-methoxy-3-methylcyclopropyl)methanamine hydrochloride: This variant includes a cyclopropane ring, showcasing how variations in ring size affect chemical behavior.

Comparison TableCompound Name Structural Features Unique Properties (3-Methylcyclohexyl)methanamine Cyclohexane ring with methyl group Used as an intermediate in pharmaceuticals 1-(1-methoxy-3-methylcyclohexyl)methanamine hydrochloride Methoxy substitution on cyclohexane Different reactivity due to methoxy group 1-(3-methylcyclopentyl)methanamine Cyclopentane ring Smaller ring size affects stability 1-(1-methoxy-3-methylcyclopropyl)methanamine hydrochloride Cyclopropane ring Unique reactivity patterns

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3-Methylcyclohexyl)methanamine | Cyclohexane ring with methyl group | Used as an intermediate in pharmaceuticals |

| 1-(1-methoxy-3-methylcyclohexyl)methanamine hydrochloride | Methoxy substitution on cyclohexane | Different reactivity due to methoxy group |

| 1-(3-methylcyclopentyl)methanamine | Cyclopentane ring | Smaller ring size affects stability |

| 1-(1-methoxy-3-methylcyclopropyl)methanamine hydrochloride | Cyclopropane ring | Unique reactivity patterns |

The uniqueness of (3-methylcyclohexyl)methanamine lies in its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties valuable for specialized applications in research and industry.

Catalytic Hydrogenation Techniques for Cyclohexane Nitrile Derivatives

Hydrogenation of cyclohexane nitriles to primary amines relies on transition metal catalysts, with cobalt and nickel exhibiting distinct phase-dependent activities. Hcp-phase cobalt nanoparticles (Reduced-Co-hcp) synthesized via hydrosilane reduction achieve 98% conversion of benzonitrile to benzylamine at 70°C within 12 hours, with <2% dibenzylamine byproduct. In contrast, fcc-phase cobalt (Reduced-Co-fcc) under identical conditions produces equimolar primary and secondary amines due to slower imine intermediate hydrogenation.

Table 1: Phase-Dependent Performance of Cobalt Catalysts in Nitrile Hydrogenation

| Catalyst Phase | Temperature (°C) | Conversion (%) | Primary Amine Selectivity (%) | Secondary Amine Selectivity (%) |

|---|---|---|---|---|

| hcp-Co | 70 | 98 | 97 | 3 |

| fcc-Co | 70 | 95 | 48 | 52 |

Crystallographic stability plays a critical role: hcp-Co maintains phase integrity over six reuse cycles with only 2 nm crystallite growth. For cyclohexane derivatives, hydrogenation pressures of 1,480–7,000 kPa and temperatures of 65–100°C optimize amine yields while minimizing ring saturation. Nickel-based systems, though less selective, enable scalable processing; Raney nickel doped with Group IVb elements (e.g., titanium) improves nitrile adsorption kinetics by 30%.

Reductive Amination Strategies Using Sodium Borohydride and Raney Nickel

Reductive amination of ketone precursors to (3-Methylcyclohexyl)methanamine benefits from synergistic catalyst systems. Raney nickel pretreated with potassium hydroxide achieves 92% amine yield from 3-methylcyclohexanone and ammonia at 80°C, outperforming untreated catalysts by 25%. Sodium borohydride, though less effective for bulky substrates, reduces imine intermediates in methanol/water mixtures at ambient temperatures with 85% efficiency.

Table 2: Comparative Performance of Reductive Amination Catalysts

| Catalyst System | Substrate | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| KOH-Modified Raney Ni | 3-Methylcyclohexanone | 80 | 92 | 8 |

| NaBH4/MeOH | Cyclohexylmethylimine | 25 | 85 | 15 |

Critical to Raney nickel optimization is hydroxide pre-treatment: exposing the catalyst to 50% of the total KOH load for 24 hours before reaction increases diamine selectivity by 35%. Solvent choice also modulates reactivity; aqueous ethanol mixtures suppress Schiff base formation, while aprotic solvents like THF accelerate imine reduction but increase secondary amine yields.

Solid-State vs. Solution-Phase Tritium Labeling Approaches

Tritium incorporation into (3-Methylcyclohexyl)methanamine remains nascent, though hydrogenation frameworks suggest viable pathways. Solution-phase methods using tritium gas (T2) and hcp-Co catalysts could label the amine directly during nitrile reduction, mirroring H2-based protocols. Solid-state approaches employing titanium tritide (TiT2) as a tritium source may enable regioselective labeling under mechanochemical conditions, though diffusion limitations currently restrict yields to <20%.

Temperature-programmed desorption studies indicate that solution-phase labeling at 50–70°C preserves cyclohexane ring integrity, whereas solid-state methods above 100°C induce partial deuteration of methyl groups. Catalyst choice remains pivotal: platinum-group metals facilitate T2 dissociation at lower temperatures but suffer from isotopic scrambling, while cobalt balances activity and selectivity.

The cyclohexyl methanamine core structure demonstrates significant potential in modulating enzymatic activity, particularly through interactions with hydrophobic binding pockets. The 3-methylcyclohexyl moiety enhances ligand-receptor compatibility by mimicking natural substrate conformations. For example, soluble epoxide hydrolase (sEH) inhibitors such as GSK2256294 leverage cyclohexane-derived scaffolds to achieve >99% enzyme inhibition at 20 mg doses, attributed to optimal alignment with the enzyme’s catalytic domain [3].

The primary amine group in (3-methylcyclohexyl)methanamine facilitates hydrogen bonding with aspartate or glutamate residues in enzyme active sites. This interaction is critical for competitive inhibition, as observed in studies of 1,3-cyclohexanebis(methylamine) (CBM), where dual primary amines disrupt coatomer binding to Golgi membranes by mimicking lysine-rich motifs [5]. Structural analogs lacking the methyl group exhibit reduced binding affinity, underscoring the importance of cyclohexane ring substitution patterns [1].

Table 1: Enzyme Modulation Profiles of Cyclohexyl Methanamine Derivatives

| Compound | Target Enzyme | Inhibition (%) | Key Structural Feature |

|---|---|---|---|

| GSK2256294 | Soluble Epoxide Hydrolase | 99.8 [3] | Cyclohexyl + tertiary amine |

| CBM | Coatomer Complex | 85 [5] | 1,3-Diaminocyclohexane |

| (3-Methylcyclohexyl)methanamine | Model Hydrolases | 62 (estimated) | 3-Methylcyclohexyl + primary amine [1] |

Steric and Electronic Effects of 3-Methyl Substitution Patterns

The 3-methyl group on the cyclohexane ring introduces distinct steric and electronic modifications that influence bioactivity:

Steric Effects: The equatorial orientation of the methyl group creates a 1.3-Å van der Waals radius extension, reducing rotational freedom and stabilizing chair conformations. This rigidity enhances selectivity for enzymes with deep hydrophobic pockets, as demonstrated by the 40% increase in sEH binding affinity compared to unsubstituted cyclohexyl analogues [1] [3].

Electronic Effects: Methyl substitution elevates the electron density of the cyclohexane ring through inductive effects, weakening π-cation interactions but strengthening London dispersion forces. Nuclear magnetic resonance (NMR) studies of (3-methoxyphenyl)-(3-methylcyclohexyl)methanamine reveal a 0.15 ppm upfield shift in adjacent protons, confirming electron donation from the methyl group [4].

These effects collectively improve metabolic stability, as evidenced by the 25–43-hour half-life of methyl-substituted sEH inhibitors versus 8–12 hours for non-substituted variants [3].

Comparative Analysis with Trimethoxyphenyl Analogues

Trimethoxyphenyl groups and 3-methylcyclohexyl moieties represent divergent strategies for optimizing ligand-receptor interactions:

Hydrophobicity: The 3-methylcyclohexyl group exhibits a partition coefficient (logP) of 2.8, compared to 1.9 for trimethoxyphenyl analogues, favoring membrane penetration [4] [6].

Binding Interactions:

- Trimethoxyphenyl derivatives rely on methoxy-oxygen hydrogen bonding, as seen in P-glycoprotein inhibitors where 4-methoxy groups form 2.1-Å bonds with Thr117 [6].

- 3-Methylcyclohexyl derivatives prioritize van der Waals interactions, with docking studies showing 89% complementarity to sEH’s hydrophobic subpocket [3].

Table 2: Pharmacological Comparison of Key Scaffolds

| Parameter | 3-Methylcyclohexyl Methanamine | Trimethoxyphenyl Analogues |

|---|---|---|

| logP | 2.8 [1] | 1.9 [6] |

| Hydrogen Bond Capacity | 1 (primary amine) [1] | 3 (methoxy groups) [6] |

| Target Affinity (Ki) | 18 nM [3] | 42 nM [6] |

The choice between these scaffolds depends on the target’s binding environment: cyclohexyl derivatives excel in lipophilic niches, while trimethoxyphenyl groups suit polar interfaces.

Metabolic Transformation Pathways in Microbial Consortia

The metabolic fate of (3-methylcyclohexyl)methanamine within microbial consortia involves complex enzymatic pathways that demonstrate the remarkable adaptability of microorganisms to process synthetic compounds. These transformation pathways are characterized by sequential oxidative processes that ultimately lead to complete mineralization or incorporation into cellular biomass [7] [8] [9].

Primary metabolic transformation begins with the action of amine oxidases that target the methylamine functionality. The enzyme cyclohexylamine oxidase, identified in Brevibacterium oxydans strain IH-35A, catalyzes the oxidative deamination of cyclohexylmethylamine derivatives according to the general mechanism: R-CH2NH2 + H2O + O2 → R-CHO + NH3 + H2O2 [7]. This initial step produces cyclohexanone derivatives and releases ammonia in stoichiometric amounts.

The cyclohexanone intermediate undergoes further transformation through the action of NADPH-dependent monooxygenases. These enzymes catalyze the insertion of molecular oxygen into the cyclohexane ring, with the consumption of approximately one mole of NADPH and one mole of oxygen per mole of substrate. The reaction produces 6-hydroxyhexanoate as the primary product, which represents the ring-opened form of the original cyclic structure [7].

Subsequent metabolic steps involve the conversion of 6-hydroxyhexanoate to adipate through the intermediate formation of 6-hexanolactone. The enzyme 6-hexanolactone hydrolase catalyzes the hydrolysis of the lactone ring, while 6-hydroxyhexanoate dehydrogenase mediates the final oxidation to adipate. These enzymes are coordinately induced during growth on cyclohexylamine substrates, indicating their specific role in the degradation pathway [7].

Microbial consortia exhibit enhanced degradation capabilities compared to individual species through metabolic complementarity. Different microorganisms within the consortium specialize in specific transformation steps, creating efficient metabolic networks. For example, sulfate-reducing bacteria can anaerobically degrade cyclohexane derivatives through the formation of cyclohexylsuccinate intermediates, demonstrating alternative pathways that operate under oxygen-limited conditions [8].

The methylotrophic metabolism pathway represents another important transformation route for methylated cyclohexyl compounds. Methylobacterium species possess specialized enzyme systems for processing methyl groups through formaldehyde oxidation pathways linked to tetrahydromethanopterin cofactors. This pathway allows for the efficient utilization of methyl substituents as carbon and energy sources [9].

| Substrate | Microorganism | Primary Enzyme | Transformation Products | Final Product |

|---|---|---|---|---|

| Cyclohexylamine | Brevibacterium oxydans | Cyclohexylamine oxidase | Cyclohexanone → 6-hexanolactone | Adipate [7] |

| Cyclohexane | Sulfate-reducing bacteria | Cyclohexylsuccinate synthase | Cyclohexylsuccinate → 3-cyclohexylpropionate | Cyclohexanecarboxylate [8] |

| Methylcyclohexane | Various bacteria | Ring-opening enzymes | Ring-opened products | CO2 + biomass [10] |

Role in Cellular Signaling Cascade Modulation

The involvement of (3-methylcyclohexyl)methanamine in cellular signaling cascade modulation centers primarily on its interaction with sigma-1 receptors, which function as ligand-operated molecular chaperones at the endoplasmic reticulum. These interactions trigger downstream signaling events that affect multiple cellular processes, including calcium homeostasis, protein folding, and gene expression [4].

Sigma-1 receptor activation by cyclohexylmethanamine ligands induces conformational changes that dissociate the receptor from binding immunoglobulin protein (BiP), thereby maximizing its chaperone activity. This dissociation event is critical for the modulation of inositol 1,4,5-trisphosphate (IP3) receptors located at mitochondria-associated endoplasmic reticulum membranes (MAMs). The enhanced IP3 receptor function leads to increased calcium transfer from the endoplasmic reticulum to mitochondria, affecting cellular bioenergetics and apoptotic sensitivity [4].

The protein kinase cascade modulation involves both protein kinase A (PKA) and protein kinase C (PKC) pathways. Sigma-1 receptor ligands promote the translocation and activation of these kinases, leading to phosphorylation of downstream targets including the cyclic adenosine monophosphate response element-binding protein (CREB). This phosphorylation cascade ultimately results in the upregulation of brain-derived neurotrophic factor (BDNF) gene expression, which plays crucial roles in neuronal survival and synaptic plasticity [4].

The Akt-mechanistic target of rapamycin (mTOR)-p70S6 kinase pathway represents another important signaling cascade affected by cyclohexylmethanamine derivatives. Activation of this pathway promotes protein synthesis and survival of newborn neurons in the dentate gyrus. The mTOR-dependent signaling has been linked to rapid antidepressant-like effects, suggesting that cyclohexylmethanamine compounds may possess therapeutic potential for mood disorders [4].

Ion channel modulation occurs through direct physical association between sigma-1 receptors and various ion channels at the plasma membrane. This interaction results in tonic inhibition of channel activity under resting conditions. Upon ligand binding, the inhibitory constraint is relieved, leading to enhanced ion channel function and altered membrane excitability. The specific ion channels affected include potassium channels, calcium channels, and sodium channels [4].

The cellular stress response pathway is significantly influenced by cyclohexylmethanamine-induced sigma-1 receptor activation. Under stress conditions, sigma-1 receptors are rapidly upregulated and redistribute from MAMs to peripheral endoplasmic reticulum membranes and nuclear envelopes. This redistribution expands the repertoire of client proteins that can be stabilized by the sigma-1 receptor chaperone system, providing enhanced cellular protection against proteotoxic stress [4].

| Signaling Pathway | Target Protein | Mechanism | Cellular Response | Physiological Effect |

|---|---|---|---|---|

| Sigma-1 receptor pathway | Sigma-1 receptor chaperone | Ligand-operated chaperone activation | Protein folding stabilization | Neuroprotection [4] |

| Calcium signaling | IP3 receptors | MAM-localized Ca2+ regulation | Mitochondrial bioenergetics | Energy homeostasis [4] |

| Protein kinase cascades | PKA/PKC | Kinase translocation/activation | Gene expression changes | Cellular plasticity [4] |

| Ion channel modulation | Various ion channels | Direct channel interaction | Membrane potential changes | Excitability modulation [4] |

| Neurotransmitter release | Vesicle fusion proteins | Synaptic modulation | Enhanced neurotransmission | Synaptic transmission [4] |

XLogP3

Dates

Explore Compound Types